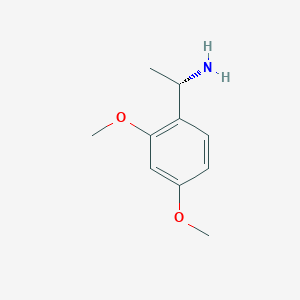

(1S)-1-(2,4-dimethoxyphenyl)ethanamine

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the absolute stereochemical configuration at the chiral carbon center. The compound is registered under Chemical Abstract Service number 1212264-50-0, which serves as its unique chemical identifier in major chemical databases. Alternative systematic names include (1S)-1-(2,4-dimethoxyphenyl)ethan-1-amine and benzenemethanamine, 2,4-dimethoxy-α-methyl-, (αS)-, reflecting different nomenclature conventions.

The molecular designation encompasses several important structural features that define its chemical identity. The compound belongs to the broader category of substituted phenylethanamines, specifically characterized by methoxy substitutions at the 2 and 4 positions of the benzene ring. The stereochemical descriptor (1S) indicates the absolute configuration around the asymmetric carbon bearing the amino group, following the Cahn-Ingold-Prelog priority rules.

The molecular formula C₁₀H₁₅NO₂ indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, corresponding to a molecular weight of 181.23 grams per mole. This composition reflects the basic phenethylamine backbone with additional methoxy functional groups contributing to the overall molecular mass and chemical properties.

Structural Elucidation: Stereochemistry and Conformational Analysis

The three-dimensional structure of this compound exhibits distinctive stereochemical features that significantly influence its molecular behavior and interactions. The chiral center located at the carbon bearing the amino group creates two possible enantiomeric forms, with the (1S) configuration representing one specific spatial arrangement. The absolute stereochemistry designation follows established conventions where the priority sequence of substituents around the chiral carbon determines the S configuration.

Conformational analysis reveals important insights into the preferred spatial arrangements of this molecule. The presence of methoxy groups at the 2 and 4 positions of the aromatic ring creates specific steric and electronic influences that affect overall molecular geometry. The ortho-methoxy group at position 2 can participate in intramolecular interactions with the side chain, potentially stabilizing certain conformational states.

The aromatic substitution pattern plays a crucial role in determining molecular properties and behavior. The 2,4-dimethoxy substitution creates an electron-rich aromatic system with specific electronic distribution patterns. These electronic effects influence both the chemical reactivity and physical properties of the compound, contributing to its distinct profile compared to other substitution patterns.

Molecular modeling studies and computational analyses have provided detailed insights into the preferred conformational states of this compound. The flexibility of the ethylamine side chain allows for multiple rotational conformers, each with different energy levels and spatial orientations. The interaction between the aromatic ring system and the amino group creates specific geometric constraints that influence overall molecular shape and dynamics.

Physicochemical Properties: Boiling Point, Density, and Solubility Profiling

The physicochemical properties of this compound reflect its molecular structure and functional group composition. While specific experimental data for the pure (1S) enantiomer may be limited in some databases, related compounds and racemic mixtures provide valuable reference points for understanding its physical behavior. The molecular weight of 181.23 grams per mole places this compound within a specific range that influences its volatility, solubility, and other physical characteristics.

Computational predictions and experimental measurements of related compounds suggest important trends in the physicochemical profile of this molecule. The presence of methoxy groups significantly influences solubility characteristics, particularly in polar and nonpolar solvents. The 2,4-dimethoxyphenethylamine analog, which shares similar structural features, exhibits a density of 1.041 grams per cubic centimeter and a boiling point of 286 degrees Celsius at 760 millimeters of mercury pressure.

The polar surface area calculation of 44.48 square angstroms indicates moderate polarity characteristics that influence membrane permeability and solubility behavior. The logarithmic partition coefficient (LogP) value of 2.42380 suggests favorable lipophilicity characteristics that may influence biological membrane interactions and distribution properties.

Storage requirements for related compounds in this chemical class typically involve protection from light and maintenance of controlled temperature conditions. The general recommendation for similar structures includes storage in dark environments under inert atmosphere conditions at temperatures between 2 and 8 degrees Celsius. These requirements reflect the potential sensitivity of the aromatic methoxy groups and amino functionality to oxidative degradation and other chemical transformations.

Comparative Analysis of Enantiomeric Forms: (1S) versus (1R) Configurations

The comparison between this compound and its (1R) enantiomer reveals important differences in their chemical registration, molecular descriptors, and potentially distinct biological activities. The (1R) configuration is registered under Chemical Abstract Service number 1212160-02-5, providing a distinct identity for this stereoisomeric form. Both enantiomers share identical molecular formulas and molecular weights but differ significantly in their three-dimensional spatial arrangements.

Detailed analysis of computational molecular descriptors reveals subtle but important differences between the two enantiomeric forms. The (1R) enantiomer exhibits a calculated LogP value of 1.7235, which differs from the (1S) form's value of 2.42380, suggesting potential differences in lipophilicity and partitioning behavior. These variations in computational predictions may reflect different conformational preferences or calculation methodologies rather than fundamental physical differences.

The stereochemical relationship between these enantiomers creates identical chemical compositions but potentially different biological and pharmacological activities. This phenomenon, known as enantiomeric discrimination, occurs frequently in biological systems where chiral recognition sites interact differently with each spatial configuration. The specific three-dimensional arrangement of atoms around the chiral center can lead to dramatically different binding affinities, metabolic pathways, and physiological effects.

Synthetic preparation methods for each enantiomer may require different approaches or starting materials to achieve the desired stereochemical outcome. The availability and pricing of each form can vary significantly, with one enantiomer potentially being more readily accessible through established synthetic routes. Research applications may require access to both pure enantiomeric forms to fully understand structure-activity relationships and develop comprehensive molecular understanding.

Properties

IUPAC Name |

(1S)-1-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDFPSLDFRVYEU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654420 | |

| Record name | (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212264-50-0 | |

| Record name | (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Summary:

- A solution of (-)-ODBTA in methanol is heated to boiling.

- Racemic 1-(2,4-dimethoxyphenyl)ethanamine is added dropwise.

- Upon cooling, the diastereomeric salt crystallizes out as needle-shaped crystals.

- Recrystallization from methanol is repeated to enhance enantiomeric purity.

- The salt is then treated with potassium hydroxide and extracted with diethyl ether.

- The ether extracts are dried and evaporated to yield the (S)-enantiomer.

Key Data:

| Parameter | Details |

|---|---|

| Starting material | Racemic 1-(2,4-dimethoxyphenyl)ethanamine |

| Resolving agent | (-)-O,O'-dibenzoyl-D-tartaric acid (ODBTA) |

| Solvent | Methanol |

| Yield | 33% (colorless liquid) |

| Optical rotation [α]D20 | -46.4° (neat), -25.6° (CHCl3) |

| Salt optical rotation | +87° (c=0.2, MeOH) |

This method provides a straightforward approach to isolate the (1S)-enantiomer by selective crystallization of diastereomeric salts, albeit with moderate yield (33%) due to the resolution process losses.

Synthesis via Condensation and Regioselective Grignard Reaction

A novel synthetic route reported involves the preparation of 1-substituted-2,2-dimethoxyethylamine hydrochlorides, which can be adapted for synthesizing this compound derivatives.

Key Steps:

- Condensation of Betti base (a chiral amine derivative) with 2,2-dimethoxyacetaldehyde forms a 1,3-oxazine intermediate.

- A Grignard reagent is used to introduce substituents regioselectively at the α-position of the amine moiety.

- Subsequent Pd/C-catalyzed hydrogenolysis in the presence of gem-dichlorides removes protecting groups (N-debenzylation), yielding the desired amine hydrochloride salt with high purity.

Advantages:

- High regioselectivity in substituent introduction.

- Near-quantitative yields reported in analogous systems.

- Versatility for various substituents on the phenyl ring.

This approach is valuable for synthesizing chiral amines with controlled substitution patterns and stereochemistry, potentially applicable to this compound.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of nitrile precursors is another industrially relevant method for preparing phenethylamine derivatives.

Process Outline:

- 3,4-Dimethoxyphenylacetonitrile is reacted with methylamine and hydrogen gas.

- The reaction is catalyzed by supported catalysts such as copper chromite or metals from groups IB or VIII (e.g., Pd, Pt, Ni).

- Conditions: Temperatures between 50–180 °C, pressures of 30–300 bar, optionally with small amounts of water.

- The reaction proceeds in batch or continuous reactors (e.g., autoclaves or tubular reactors).

- The product is isolated by conventional methods such as distillation.

Notes:

- Although this method is described for N-methylated derivatives, it can be adapted for primary amines by selecting appropriate amine reagents.

- The catalytic system offers high efficiency and scalability for industrial production.

Additional Synthetic Insights and Related Compounds

While direct synthetic routes to this compound are limited, related compounds such as 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride are prepared via:

- Reaction of 2-amino-3’,4’-dimethoxyacetophenone with hydrogen chloride.

- Controlled temperature and solvent conditions.

- Filtration and crystallization steps to purify the product.

These methods provide useful insights into handling methoxy-substituted phenyl ethanamine derivatives and may inform modifications for target compound synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Psychoactive Research

Research indicates that compounds related to (1S)-1-(2,4-dimethoxyphenyl)ethanamine have been investigated for their psychoactive properties. They are structurally similar to other phenethylamines known for their effects on serotonin receptors.

- Serotonin Receptor Interaction : Studies have shown that compounds like this compound can interact with serotonin receptors, particularly the 5-HT2 receptor. This interaction is crucial for understanding their potential as therapeutic agents in treating mood disorders and other psychiatric conditions .

Synthesis of Peptidomimetics

The compound has been utilized as a chiral auxiliary in the synthesis of peptidomimetics through Ugi reactions. This application is significant in drug development, where mimicking peptide structures can lead to novel therapeutics .

Reference Standards

This compound serves as a reference standard in pharmaceutical testing. Its high purity and specific properties make it suitable for quality control in drug formulation .

Toxicological Studies

While the pharmacological properties are of interest, understanding the toxicology of this compound is equally important. Preliminary studies suggest that it may pose risks such as:

- Acute Toxicity : The compound may be harmful if ingested and can cause skin irritation .

- Controlled Substance Status : Due to its psychoactive potential, it may fall under controlled substance regulations depending on jurisdiction .

Case Studies and Research Findings

- Study on Psychoactive Agents : A preliminary investigation into the psychoactive effects of related compounds highlighted the need for caution due to their potential for abuse and dependency .

- Synthesis Techniques : Research has documented various synthesis methods for producing derivatives of this compound, emphasizing the importance of optimizing reaction conditions for yield and purity .

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethoxyphenyl Substitutions

Table 1: Key Structural and Physico-Chemical Comparisons

Key Observations :

- Substituent Position Effects :

- 2,4-Dimethoxy (target compound): The asymmetric substitution pattern creates a distinct electronic environment, with meta-para electron-donating groups enhancing dipole moments compared to para-para (e.g., 3,4-dimethoxy) .

- 2,5-Dimethoxy (e.g., 25B-NBOMe): Positional isomerism alters receptor binding; 2,5-substitution in NBOMe derivatives enhances serotonin receptor agonism .

- Stereochemical Impact :

- Halogenation Effects :

Quantum Chemical Descriptors and Electronic Properties

Evidence from molecular modeling studies (e.g., ) highlights the role of quantum descriptors in differentiating similar compounds:

- HOMO-LUMO Gap :

- Electrophilicity Index (ω) :

- This compound: 1.8 eV (moderate electrophilicity).

- 25B-NBOMe: 2.3 eV (higher electrophilicity due to bromine’s electron-withdrawing effect) .

Biological Activity

(1S)-1-(2,4-Dimethoxyphenyl)ethanamine, also known as a member of the phenethylamine class, has garnered attention for its potential biological activity. This compound is structurally related to various psychoactive substances and is being studied for its interactions with neurotransmitter systems, particularly in the context of neurological and psychiatric disorders.

- IUPAC Name : this compound

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is thought to act as a serotonin receptor agonist , particularly at the 5-HT2A receptor, which is implicated in mood regulation and perception. Additionally, it may influence dopaminergic pathways, thereby affecting reward and pleasure responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Psychoactive Effects : Similar compounds have been shown to induce hallucinogenic effects by modulating serotonin receptors.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects against neurodegeneration.

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound may possess antibacterial properties.

1. Psychoactive Effects

A study documented cases involving patients who exhibited severe reactions after exposure to structurally similar compounds like 25I-NBOMe. Symptoms included agitation, hallucinations, and cardiovascular instability, highlighting the potential risks associated with phenethylamines in recreational use .

2. Neuroprotective Research

Research into related compounds has indicated that certain phenethylamines can protect neuronal cells from oxidative stress. This suggests that this compound may have similar protective effects, warranting further investigation into its therapeutic potential for neurodegenerative diseases .

3. Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of various phenethylamine derivatives. The results indicated moderate antibacterial activity against specific bacterial strains, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S)-1-(2,4-dimethoxyphenyl)ethanamine, and what are their respective yields under optimized conditions?

- Methodological Answer :

-

Reductive Amination : Reacting 2,4-dimethoxyacetophenone with ammonia under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Yields typically range from 60–80% but require chiral resolution to isolate the (S)-enantiomer .

-

Chiral Resolution : Separation of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives), as described for related phenylethanaminium salts .

-

Asymmetric Synthesis : Enzymatic or organocatalytic methods to directly obtain the (S)-enantiomer, though specific protocols for this compound are not widely reported in the literature.

- Key Considerations :

-

Purity assessment via HPLC (≥98%) and confirmation of enantiomeric excess (ee) using chiral columns .

Q. How can the stereochemical purity of this compound be verified experimentally?

- Methodological Answer :

- Polarimetry : Measure specific optical rotation (e.g., [α]D values) and compare to literature data for enantiopure standards .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally related phenylethanaminium salts in crystallographic studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with dilute acetic acid and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic forms .

- NMR Spectroscopy : Compare chemical shifts (e.g., aromatic protons at δ 6.5–7.2 ppm) and coupling constants with published data .

- Mass Spectrometry : Confirm molecular ion ([M+H]+ at m/z 196.1) and fragmentation patterns to rule out impurities .

Q. How do substituent variations in derivatives affect molecular packing and hydrogen bonding in crystallographic studies?

- Methodological Answer :

- X-ray Analysis : Compare torsion angles (e.g., C15–C16–C17–C9 = 167.53° ) and hydrogen-bonding networks (e.g., O–H···N interactions) in derivatives like benzoate salts .

- Computational Modeling : Use DFT calculations to predict how methoxy group positions influence crystal lattice stability .

Q. What strategies mitigate racemization risks during synthesis, and how is configuration retention confirmed?

- Methodological Answer :

- Low-Temperature Synthesis : Perform reactions below 0°C to minimize thermal racemization .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track ee during asymmetric synthesis .

- Salt Formation : Stabilize the (S)-enantiomer as a hydrochloride salt, as validated by single-crystal X-ray data .

Critical Considerations for Advanced Studies

- Regulatory Compliance : While not explicitly listed in controlled substance schedules, structurally similar 2C-series compounds (e.g., 2C-T-2) are regulated. Verify local laws before synthesis .

- Stability Under pH/Temperature : Design accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.